molecular formula C26H19F3N4S B10913570 2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

2-[3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10913570
M. Wt: 476.5 g/mol
InChI Key: NONBBQBTGURCAO-UHFFFAOYSA-N
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Description

2-[3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE is a complex organic compound that features a pyrazole ring substituted with methylphenyl groups, a thienyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions. The specific reaction conditions, such as temperature, solvent, and catalyst concentration, can be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

2-[3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and trifluoromethyl-substituted heterocycles. Examples include:

Uniqueness

What sets 2-[3,5-BIS(3-METHYLPHENYL)-1H-PYRAZOL-1-YL]-4-(2-THIENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE apart is its combination of functional groups, which confer unique chemical and physical properties. This makes it a valuable compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

Molecular Formula

C26H19F3N4S

Molecular Weight

476.5 g/mol

IUPAC Name

2-[3,5-bis(3-methylphenyl)pyrazol-1-yl]-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C26H19F3N4S/c1-16-6-3-8-18(12-16)20-14-22(19-9-4-7-17(2)13-19)33(32-20)25-30-21(23-10-5-11-34-23)15-24(31-25)26(27,28)29/h3-15H,1-2H3

InChI Key

NONBBQBTGURCAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NN2C3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4)C5=CC=CC(=C5)C

Origin of Product

United States

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